
N,N-Bis(trimethylsilyl)benzenesulfonamide
Overview
Description
N,N-Bis(trimethylsilyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₂₃NO₂SSi₂. It is known for its unique structure, which includes two trimethylsilyl groups attached to a benzenesulfonamide core. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Benzenesulfonamide+2Trimethylsilyl chloride+2Triethylamine→this compound+2Triethylamine hydrochloride
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form benzenesulfonamide and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the trimethylsilyl groups.
Hydrolysis: Benzenesulfonamide and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N,N-Bis(trimethylsilyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amine groups and the formation of silyl ethers.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(trimethylsilyl)benzenesulfonamide involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups for amines, preventing unwanted reactions during synthesis. Additionally, the compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
N,N-Di(trimethylsilyl)amine: Similar in structure but lacks the benzenesulfonamide core.
Trimethylsilyl chloride: A reagent used in the synthesis of N,N-Bis(trimethylsilyl)benzenesulfonamide.
Benzenesulfonamide: The core structure without the trimethylsilyl groups.
Uniqueness
This compound is unique due to its dual trimethylsilyl groups attached to a benzenesulfonamide core. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications.
Biological Activity
N,N-Bis(trimethylsilyl)benzenesulfonamide is an organosilicon compound that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features two trimethylsilyl groups attached to a benzenesulfonamide moiety, which enhances its stability and solubility in organic solvents. This unique configuration contributes to its reactivity and potential therapeutic applications.
Inhibition of Carbonic Anhydrases
Research indicates that this compound exhibits significant inhibitory effects on multiple isoforms of carbonic anhydrases, which are crucial for physiological processes such as respiration and acid-base balance. The inhibition of these enzymes can have therapeutic implications for conditions like glaucoma and certain cancers.
Table 1: Inhibition Potency Against Carbonic Anhydrases
The compound's mechanism involves binding to the active site of carbonic anhydrases, thereby obstructing the enzyme's activity. Molecular docking studies have elucidated the binding modes and interactions at the molecular level, providing insights into how modifications to the compound's structure could enhance selectivity and potency against specific CA isoforms .
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzenesulfonamide derivatives, including this compound:
- Anti-inflammatory Activity : In vivo studies demonstrated that related sulfonamide compounds significantly reduced carrageenan-induced edema in rat models, suggesting potential anti-inflammatory properties .
- Antimicrobial Activity : Various derivatives exhibited antimicrobial effects against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating their effectiveness .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | MIC (mg/mL) |
---|---|---|
4a | P. aeruginosa | 6.67 |
4d | E. coli | 6.72 |
4h | S. aureus | 6.63 |
Applications in Drug Development
The dual functionality of this compound as both a sulfonamide and a silylation agent positions it as a promising candidate in drug development. Its ability to inhibit carbonic anhydrases can be leveraged in designing therapeutics for diseases characterized by aberrant CA activity, including various cancers and glaucoma .
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDZLFIFQKATDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2SSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500632 | |
Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023-95-6 | |
Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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